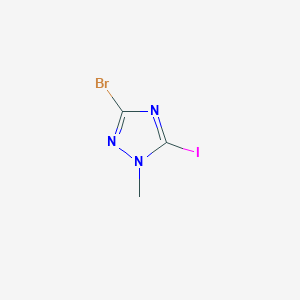

3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole” is a compound that belongs to the family of 1,2,4-triazoles . It is used as a ligand for transition metals to create coordination complexes . It also has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, such as “3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole”, can be achieved through various methods. One method involves the use of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole” consists of a 1,2,4-triazole ring substituted with a bromine atom at the 3rd position, an iodine atom at the 5th position, and a methyl group at the 1st position .

Chemical Reactions Analysis

As a member of the 1,2,4-triazoles family, “3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole” can participate in various chemical reactions. For instance, it can act as a ligand for transition metals to form coordination complexes . It can also accept and transfer acyl groups in synthetic reactions .

Scientific Research Applications

Ligand for Transition Metals

3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes . These complexes are often used in catalysis and materials science.

Acyl Group Transfer Catalyst

This compound belongs to a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions . This makes it a useful catalyst for the synthesis of esters, such as 2,2-Dimethylacetoacetic Acid Ethyl Ester .

Preparation of Substituted Triazoles

3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole is a useful intermediate used in the preparation of substituted triazoles . Substituted triazoles have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Biological Activities

The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Research and Development

Due to its broad range of chemical and biological properties, 3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole is extensively used in research and development . It’s a key component in the synthesis of many complex organic molecules.

properties

IUPAC Name |

3-bromo-5-iodo-1-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrIN3/c1-8-3(5)6-2(4)7-8/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXONCJMEAZUTKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2521557.png)

![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)

![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2521568.png)

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2521570.png)

![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)

![2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2521576.png)